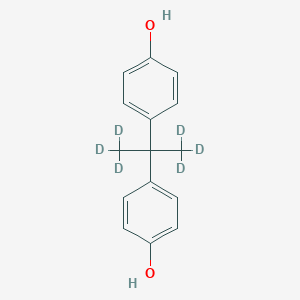

Bisphenol A-d6

Descripción general

Descripción

This compound is primarily used as an internal standard in analytical chemistry due to its isotopic labeling, which allows for precise quantification and analysis of Bisphenol A in various samples . Bisphenol A itself is widely known for its use in the production of polycarbonate plastics and epoxy resins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol A-d6 involves the deuteration of Bisphenol A. This process typically starts with the deuteration of acetone to produce acetone-d6. The acetone-d6 is then reacted with phenol in the presence of an acid catalyst, such as hydrochloric acid, to form this compound . The reaction conditions include maintaining a controlled temperature and pressure to ensure the complete incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The final product is then purified through crystallization and distillation techniques to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

Bisphenol A-d6 undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form quinones.

Reduction: Reaction with reducing agents to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

Oxidation: Formation of bisphenol A quinone.

Reduction: Formation of bisphenol A hydroquinone.

Substitution: Formation of halogenated or nitrated bisphenol A derivatives.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Pharmacokinetic studies utilizing d6-BPA have been instrumental in understanding the absorption, distribution, metabolism, and excretion (ADME) of BPA in humans and animal models. The following sections summarize key findings from various studies.

2.1. Oral Administration Studies

In a study involving oral administration of d6-BPA to human subjects, researchers observed the pharmacokinetics of BPA following a controlled dose. The results indicated:

- C_max (maximum serum concentration) of total d6-BPA was 1711 nM, with detectable levels of unconjugated d6-BPA appearing within minutes post-ingestion.

- Half-life for total d6-BPA was approximately 6.4 hours, with over 90% excretion as metabolites within 24 hours .

| Parameter | Value |

|---|---|

| C_max | 1711 nM |

| Time to C_max | 1.1 hours |

| Terminal Half-life | 6.4 hours |

| Urinary Excretion | 84-109% |

2.2. Dermal Administration Studies

A separate study examined the effects of dermal exposure to d6-BPA, revealing different pharmacokinetic profiles compared to oral administration:

- Detectable serum levels appeared at 1.4 hours post-exposure.

- The terminal half-lives for total and free d6-BPA were approximately 21.4 hours and 17.6 hours, respectively.

- Only about 2% of the dermal dose became systemically available .

| Parameter | Value |

|---|---|

| C_max | 3.26 nM |

| Time to C_max | 2.8 hours |

| Terminal Half-life | Total: 21.4 h; Free: 17.6 h |

| Systemic Availability | ~2% |

Toxicological Assessments

The use of d6-BPA in toxicological studies has provided insights into the potential endocrine-disrupting effects of BPA:

- A feto-maternal toxicokinetic model using d6-BPA was developed to predict fetal exposure levels based on maternal dietary intake.

- The model demonstrated that BPA concentrations in fetal plasma were lower than those in maternal plasma, indicating possible protective mechanisms .

4.1. Environmental Exposure Assessment

A study assessed the environmental impact of BPA through dietary exposure by administering d6-BPA via food items such as cookies:

- The study highlighted that dietary exposure led to significant absorption and rapid metabolism into conjugates.

- The findings emphasized the importance of understanding dietary sources when evaluating BPA exposure risks .

4.2. Human Health Implications

Research on human health implications revealed that d6-BPA could serve as a marker for assessing BPA exposure through various routes:

Mecanismo De Acción

Bisphenol A-d6, like Bisphenol A, exerts its effects primarily through interaction with estrogen receptors. It mimics the action of natural estrogen, binding to estrogen receptors and altering gene expression. This can lead to various biological effects, including endocrine disruption . The molecular pathways involved include the activation of estrogen receptor-mediated transcription and the modulation of various signaling pathways related to cell growth and differentiation .

Comparación Con Compuestos Similares

Similar Compounds

Bisphenol A (BPA): The non-deuterated form, widely used in plastics and resins.

Bisphenol F (BPF): Similar structure but with a different central carbon atom, used in epoxy resins.

Bisphenol S (BPS): Sulfonated version, used as a substitute for BPA in some applications.

Uniqueness

Bisphenol A-d6 is unique due to its deuterium labeling, which makes it an invaluable tool in analytical chemistry for precise quantification and tracing studies. This isotopic labeling does not significantly alter its chemical properties but provides a distinct mass difference that can be detected using mass spectrometry .

Actividad Biológica

Bisphenol A-d6 (d6-BPA) is a deuterated analog of bisphenol A (BPA), commonly used in pharmacokinetic studies to trace the compound's behavior in biological systems without interference from native BPA. This article delves into the biological activity of d6-BPA, highlighting its pharmacokinetics, metabolic pathways, and potential health effects based on recent research findings.

Overview of this compound

Chemical Structure and Properties

d6-BPA is chemically similar to BPA but contains six deuterium atoms, enhancing its stability and allowing for precise tracking in biological studies. Its molecular formula is , with a molecular weight of approximately 242.32 g/mol.

Applications in Research

The primary application of d6-BPA is in pharmacokinetic studies where it serves as a tracer to investigate the metabolism and distribution of BPA in various organisms, including humans. The deuterated form helps differentiate between administered d6-BPA and naturally occurring BPA in biological samples.

Pharmacokinetics of this compound

Pharmacokinetic studies have demonstrated that d6-BPA exhibits distinct absorption, distribution, metabolism, and excretion (ADME) profiles. Key findings include:

- Absorption and Metabolism : Following oral administration (100 µg/kg), d6-BPA is rapidly absorbed and extensively metabolized into glucuronide and sulfate conjugates. Studies show that less than 1% of total d6-BPA remains unconjugated in blood at any time point post-administration .

- Elimination : The elimination half-life of d6-BPA is relatively short, with most metabolites excreted within 24 hours. The primary route of excretion is through urine, highlighting the efficiency of metabolic processing .

Study 1: Human Pharmacokinetics

A study involving healthy volunteers assessed the pharmacokinetics of d6-BPA after oral dosing. Blood and urine samples were collected over three days to analyze the absorption rates and metabolic pathways. Results indicated rapid conjugation reactions, with peak concentrations observed within 2-3 hours post-administration .

| Parameter | Value |

|---|---|

| Dose | 100 µg/kg |

| Peak Concentration (Cmax) | 0.272 nM |

| Area Under Curve (AUC) | Significant increase noted |

Study 2: Feto-Maternal Transfer

Research utilizing a humanized feto-maternal toxicokinetic model demonstrated that maternal exposure to d6-BPA through dietary sources led to predictable fetal concentrations. This study provided insights into how BPA can cross the placental barrier and accumulate in fetal tissues .

| Fetal Plasma Concentration | Maternal Plasma Concentration |

|---|---|

| Trough: 0.011 ng/L | Trough: 0.014 ng/L |

| Peak: 0.023 ng/L | Peak: 0.14 ng/L |

Metabolic Pathways

The metabolism of d6-BPA primarily involves phase II reactions, particularly glucuronidation and sulfation, which facilitate its excretion. Studies have shown that the majority of d6-BPA undergoes rapid conjugation via UDP-glucuronosyltransferases (UGTs), resulting in metabolites that are less biologically active compared to the parent compound .

Health Implications

While d6-BPA is often used as a tracer in studies, its structural similarity to BPA raises concerns regarding potential health effects:

- Endocrine Disruption : Both BPA and its analogs have been implicated in endocrine disruption, affecting hormone signaling pathways in various animal models .

- Oxidative Stress : Research indicates that BPA exposure can lead to mitochondrial dysfunction and increased reactive oxygen species (ROS) production, contributing to cellular damage .

Propiedades

IUPAC Name |

4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISBACLAFKSPIT-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584370 | |

| Record name | 4,4'-[(~2~H_6_)Propane-2,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86588-58-1 | |

| Record name | 4,4'-[(~2~H_6_)Propane-2,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86588-58-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Bisphenol A-d6 used in the analysis of Bisphenol A levels in urine?

A1: this compound is a deuterated form of Bisphenol A, meaning it has a nearly identical chemical structure but with six deuterium atoms replacing six hydrogen atoms. This difference allows it to be distinguished from Bisphenol A during mass spectrometry analysis. []

- Correction for variations during sample preparation and analysis: The recovery of Bisphenol A from urine samples can vary due to factors like sample loss during extraction or variations in instrument sensitivity. Since this compound behaves similarly to Bisphenol A during these processes, by comparing the measured ratio of Bisphenol A to this compound, researchers can accurately correct for these variations and determine the true concentration of Bisphenol A in the original sample. []

- Improved accuracy and precision: Using an internal standard like this compound improves the accuracy and precision of the measurement, leading to more reliable and robust results. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.